Pirolate
Overview
Description
Pirolate, also known as CP-32,387, is a histamine H1 receptor antagonist with a tricyclic chemical structure. It was patented as an “antiallergen” but was never marketed. The compound has a molecular formula of C16H15N3O5 and a molar mass of 329.312 g/mol .
Scientific Research Applications
Pirolate has several scientific research applications, including:
Chemistry: Used as a model compound to study histamine H1 receptor antagonists.
Biology: Investigated for its potential effects on histamine-mediated biological processes.
Medicine: Explored for its potential therapeutic applications in treating allergic reactions and other histamine-related conditions.
Industry: Utilized in research settings to develop new antihistamine drugs and related compounds
Mechanism of Action
Target of Action
Pirolate, also known as CP-32,387, is an antihistamine drug with a tricyclic chemical structure . It primarily targets the histamine H1 receptor , which plays a crucial role in allergic reactions. By acting as an antagonist at this receptor, this compound can potentially mitigate allergic responses.
Mode of Action
As an antagonist of the histamine H1 receptor, this compound works by binding to these receptors and preventing histamine, a compound involved in local immune responses, from exerting its effects . This interaction can lead to a decrease in allergic symptoms.
Biochemical Pathways
By blocking this interaction, this compound can potentially inhibit these effects .
Pharmacokinetics
As a general principle, these properties greatly influence a drug’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
As an antihistamine, it is expected to reduce the physiological effects triggered by histamine, such as inflammation and bronchoconstriction .
Action Environment
Environmental factors can significantly influence a drug’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other substances can impact a drug’s pharmacokinetics and pharmacodynamics .
Biochemical Analysis
Biochemical Properties
Pirolate, as a histamine H1 receptor antagonist, plays a role in biochemical reactions by interacting with histamine receptors . These receptors are proteins that mediate the effects of histamine, a biomolecule involved in local immune responses as well as regulating physiological function in the gut and acting as a neurotransmitter. The interaction between this compound and these receptors can influence various biochemical reactions within the body.
Molecular Mechanism
The molecular mechanism of this compound is primarily based on its function as a histamine H1 receptor antagonist . It likely exerts its effects at the molecular level by binding to histamine H1 receptors, preventing histamine from exerting its effects. This could lead to changes in gene expression and potentially influence enzyme activation or inhibition.
Dosage Effects in Animal Models
There is currently no available information on the effects of different dosages of this compound in animal models .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pirolate involves the formation of its tricyclic structure through a series of chemical reactions. The key steps include:
Formation of the pyrimidoquinoline core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of functional groups: The dimethoxy and carboxylate groups are introduced through specific reactions, such as methylation and esterification.
Industrial Production Methods
While detailed industrial production methods for this compound are not well-documented due to its limited use, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors for the cyclization and functionalization steps.
Chemical Reactions Analysis
Types of Reactions
Pirolate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups, such as reducing the carboxylate ester to an alcohol.
Substitution: Nucleophilic substitution reactions can replace certain groups in the molecule with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce alcohols or amines.
Comparison with Similar Compounds
Similar Compounds
Diphenhydramine: Another histamine H1 receptor antagonist with a different chemical structure.
Chlorpheniramine: A similar antihistamine with a different tricyclic structure.
Cetirizine: A second-generation antihistamine with fewer sedative effects.
Uniqueness
Pirolate is unique due to its specific tricyclic structure and its potent histamine H1 receptor antagonism. Unlike some other antihistamines, this compound was never marketed, making it primarily a compound of interest in research rather than clinical use .
Properties
IUPAC Name |
ethyl 7,8-dimethoxy-4-oxo-3H-pyrimido[4,5-b]quinoline-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5/c1-4-24-16(21)14-18-13-9(15(20)19-14)5-8-6-11(22-2)12(23-3)7-10(8)17-13/h5-7H,4H2,1-3H3,(H,17,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDJDJMACBOHKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=C3C=C(C(=CC3=N2)OC)OC)C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50203660 | |
Record name | Pirolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50203660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55149-05-8 | |
Record name | Pirolate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55149-05-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pirolate [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055149058 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PIROLATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=355079 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pirolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50203660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PIROLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2LF7L6QD58 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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